2-Ethynyl-1-methylpyridin-1-ium trifluoromethanesulfinate
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Overview
Description
2-Ethynyl-1-methylpyridin-1-ium trifluoromethanesulfinate is a chemical compound with the molecular formula C9H10F3NO3S It is known for its unique structure, which includes a pyridinium ring substituted with an ethynyl group and a methyl group, along with a trifluoromethanesulfinate anion
Preparation Methods
The synthesis of 2-Ethynyl-1-methylpyridin-1-ium trifluoromethanesulfinate typically involves the reaction of 2,6-diethynylpyridine with methyl trifluoromethanesulfonate. The reaction is carried out in a solvent such as dichloromethane under an inert atmosphere, usually nitrogen, to prevent unwanted side reactions. The mixture is stirred at room temperature, and the progress of the reaction is monitored using thin-layer chromatography (TLC). Once the reaction is complete, the product is isolated by filtration and purified by washing with cold ether and dichloromethane .
Chemical Reactions Analysis
2-Ethynyl-1-methylpyridin-1-ium trifluoromethanesulfinate undergoes various chemical reactions, including:
Substitution Reactions: The ethynyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the ethynyl group under suitable conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used. For example, it can be reduced to form corresponding alkenes or alkanes.
Polymerization: The ethynyl group can also participate in polymerization reactions, leading to the formation of conjugated polyelectrolytes.
Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Ethynyl-1-methylpyridin-1-ium trifluoromethanesulfinate has several applications in scientific research:
Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules.
Material Science: The compound is used in the preparation of conjugated polyelectrolytes, which have applications in electronic and photonic devices.
Biological Research: It is investigated for its potential biological activities, including its role as a precursor in the synthesis of bioactive molecules.
Mechanism of Action
The mechanism of action of 2-Ethynyl-1-methylpyridin-1-ium trifluoromethanesulfinate involves its interaction with various molecular targets. The ethynyl group can form covalent bonds with nucleophilic sites on target molecules, leading to the formation of stable adducts. This interaction can modulate the activity of enzymes or receptors, thereby exerting its biological effects. The trifluoromethanesulfinate anion can also participate in ionic interactions, further influencing the compound’s activity .
Comparison with Similar Compounds
2-Ethynyl-1-methylpyridin-1-ium trifluoromethanesulfinate can be compared with similar compounds such as:
2-Fluoro-1-methylpyridinium p-toluenesulfonate: This compound has a similar pyridinium structure but with a fluoro substituent instead of an ethynyl group.
1-Methyl-2-vinylpyridinium triflate: This compound features a vinyl group instead of an ethynyl group, leading to different reactivity and applications.
The uniqueness of this compound lies in its ethynyl group, which imparts distinct reactivity and potential for polymerization reactions.
Properties
CAS No. |
917973-33-2 |
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Molecular Formula |
C9H8F3NO2S |
Molecular Weight |
251.23 g/mol |
IUPAC Name |
2-ethynyl-1-methylpyridin-1-ium;trifluoromethanesulfinate |
InChI |
InChI=1S/C8H8N.CHF3O2S/c1-3-8-6-4-5-7-9(8)2;2-1(3,4)7(5)6/h1,4-7H,2H3;(H,5,6)/q+1;/p-1 |
InChI Key |
WYYMTGOYWRVEOF-UHFFFAOYSA-M |
Canonical SMILES |
C[N+]1=CC=CC=C1C#C.C(F)(F)(F)S(=O)[O-] |
Origin of Product |
United States |
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